molecular formula C13H12N4O3S B3037533 [2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone CAS No. 478247-68-6

[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone

Cat. No. B3037533
M. Wt: 304.33 g/mol
InChI Key: WEMUQGJPZVPURD-UHFFFAOYSA-N
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Description

The compound 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone is a chemical compound with the molecular formula C13H12N4O3S. It has an average mass of 304.324 Da and a mono-isotopic mass of 304.063019 Da .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, thiazoles are known to undergo various chemical reactions. For instance, 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles have been synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H12N4O3S, an average mass of 304.324 Da, and a mono-isotopic mass of 304.063019 Da . Unfortunately, specific physical properties such as solubility, melting point, or boiling point are not available in the current literature.

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds related to the family of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone have been synthesized and characterized, offering insights into their chemical properties and potential applications. These compounds were investigated using various spectroscopic techniques and density functional theory calculations, providing a detailed understanding of their structural and electronic features (Shahana & Yardily, 2020).

Antibacterial Activity

  • The synthesized compounds exhibit potential antibacterial activity, as suggested by molecular docking studies. This implies their possible use in the development of new antibacterial agents (Shahana & Yardily, 2020).

Antitumor Activity

  • Some derivatives in this chemical class demonstrated inhibitory effects on a range of cancer cell lines, particularly leukemia, lung cancer, and renal cancer. This highlights their potential as leads in anticancer drug development (Bhole & Bhusari, 2011).

Antiviral and Antimicrobial Potential

  • Certain synthesized compounds within this category have shown selective activity against viruses like vaccinia virus and Coxsackie virus B4, along with antimicrobial properties. This suggests their application in antiviral and antimicrobial drug discovery (Sharma et al., 2009).

properties

IUPAC Name

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-2-7-15-13-16-12(14)11(21-13)10(18)8-3-5-9(6-4-8)17(19)20/h2-6H,1,7,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMUQGJPZVPURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160718
Record name [4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl](4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone

CAS RN

478247-68-6
Record name [4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl](4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478247-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl](4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone
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[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone

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